3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H15Cl2NO and a molecular weight of 284.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a naphthyl group substituted with a chlorine atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Compounds containing a pyrrolidine ring can interact with various biological targets, and their mode of action can involve different types of chemical reactions, such as nucleophilic substitution and oxidation . The specific biochemical pathways affected by these compounds can vary widely depending on their structure and the nature of their targets .
The pharmacokinetics of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary. Factors influencing these properties can include the compound’s chemical structure, its physicochemical properties, and the characteristics of the biological system in which it is present .
The molecular and cellular effects of pyrrolidine compounds can include changes in the activity of target proteins, alterations in cellular signaling pathways, and effects on cell function and viability .
The action of pyrrolidine compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Naphthyl Ether: The initial step involves the reaction of 4-chloro-1-naphthol with a suitable pyrrolidine derivative under basic conditions to form the naphthyl ether linkage.
Hydrochloride Salt Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the naphthyl group.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyl derivatives, while oxidation and reduction can modify the functional groups on the pyrrolidine ring and naphthyl group.
Scientific Research Applications
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
4-Chloro-1-naphthol: A naphthyl derivative with a chlorine substituent.
Naphthyl Ethers: Compounds containing a naphthyl group linked to an ether moiety.
Uniqueness
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride is unique due to the combination of its structural features, including the pyrrolidine ring and the 4-chloro-1-naphthyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chloronaphthalen-1-yl)oxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13;/h1-6,10,16H,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPIQJWQNMBIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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